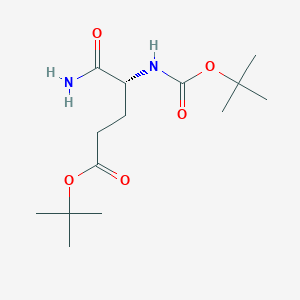
tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of amino acids with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters of Nα-protected amino acids can be achieved using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method provides good yields and is suitable for a variety of amino acid side chains and substituents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Coupling Reagents: DIC and HOBt are frequently used in peptide synthesis.
Major Products Formed
Deprotected Amino Acids: Removal of the Boc group yields the free amino acid.
Peptides: Coupling reactions with other amino acids result in the formation of peptides.
Scientific Research Applications
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block in the preparation of biologically active peptides.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions . This allows for the sequential addition of amino acids in peptide synthesis. The compound’s reactivity is largely due to the presence of the Boc group, which can be easily cleaved to reveal the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Characterized by the presence of a Boc protecting group.
tert-Butyl ®-5-amino-4-((benzyloxycarbonyl)amino)-5-oxopentanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
tert-Butyl ®-5-amino-4-((fluorenylmethoxycarbonyl)amino)-5-oxopentanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate lies in its Boc protecting group, which offers several advantages:
Properties
IUPAC Name |
tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODVPQSOIIIMM-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














